molecular formula C15H14BrNO3 B5872563 5-bromo-2-methoxy-N-(3-methoxyphenyl)benzamide

5-bromo-2-methoxy-N-(3-methoxyphenyl)benzamide

Cat. No.: B5872563
M. Wt: 336.18 g/mol
InChI Key: LCXBDRJRDUTDKB-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-(3-methoxyphenyl)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and an N-(3-methoxyphenyl) substituent on the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-methoxy-N-(3-methoxyphenyl)benzamide typically involves the following steps:

    Bromination: The starting material, 2-methoxybenzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.

    Amidation: The brominated intermediate is then reacted with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-bromo-2-methoxy-N-(3-methoxyphenyl)benzamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the benzamide group to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 5-amino-2-methoxy-N-(3-methoxyphenyl)benzamide or 5-thio-2-methoxy-N-(3-methoxyphenyl)benzamide can be formed.

    Oxidation Products: Products like 5-bromo-2-formyl-N-(3-methoxyphenyl)benzamide or 5-bromo-2-carboxy-N-(3-methoxyphenyl)benzamide.

    Reduction Products: Products like 5-bromo-2-methoxy-N-(3-methoxyphenyl)aniline.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: This compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmacological Studies: It can be used in the development of new drugs, particularly those targeting specific receptors or enzymes. Its structural features make it a candidate for studying interactions with biological macromolecules.

Industry:

    Material Science: The compound’s unique properties can be exploited in the development of new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(3-methoxyphenyl)benzamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-bromo-N-(3-methoxyphenyl)benzamide
  • 5-bromo-2-fluoro-N-(3-methoxyphenyl)benzamide
  • 5-bromo-2-methoxy-N-(2-methoxyphenyl)benzamide

Comparison:

  • Structural Differences: The position and type of substituents on the benzamide core can significantly affect the compound’s chemical and biological properties. For example, the presence of a fluorine atom instead of a methoxy group can alter the compound’s reactivity and interaction with biological targets.
  • Biological Activity: The specific arrangement of substituents can influence the compound’s pharmacological profile, including its potency, selectivity, and toxicity.

Properties

IUPAC Name

5-bromo-2-methoxy-N-(3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-12-5-3-4-11(9-12)17-15(18)13-8-10(16)6-7-14(13)20-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXBDRJRDUTDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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